![molecular formula C20H20N2O3S B10976611 3-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976611.png)
3-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:
Name: 3-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Molecular Formula: CHNOS
Molecular Weight: Approximately 359.41 g/mol
The compound belongs to the bicyclo[2.2.1]heptane family and contains a thiazole ring, a carbamoyl group, and a carboxylic acid moiety. Its unique structure suggests intriguing properties.
準備方法
Synthetic Routes::
Thiazole Formation: Start with 2,4-dimethylphenylamine and react it with carbon disulfide to form the thiazole ring. Cyclization occurs under basic conditions.
Carbamoylation: Introduce the carbamoyl group by reacting the thiazole intermediate with chloroformate or isocyanate derivatives.
Bicyclo[2.2.1]heptane Formation: The bicyclo[2.2.1]heptane core can be synthesized via Diels-Alder or other cycloaddition reactions.
Carboxylation: Finally, add the carboxylic acid group using standard carboxylation methods.
Industrial Production:: The industrial synthesis involves efficient and scalable processes to yield substantial quantities of the compound. Optimization of reaction conditions, catalysts, and purification steps ensures cost-effective production.
化学反応の分析
酸化: この化合物は、チアゾール硫黄またはビシクロ[2.2.1]ヘプタン環の二重結合で酸化を受ける可能性があります。
還元: カルボニル基または二重結合の還元は可能です。
置換: ハロゲン化またはその他の置換反応は、さまざまな位置で起こります。
一般的な試薬: 酸化剤(例:KMnO)、還元剤(例:LiAlH)、求核剤(例:NaN)。
主な生成物: これらの反応から、官能基が変化した誘導体など、さまざまな生成物が得られます。
4. 科学研究への応用
医学: 抗菌剤または抗癌剤としての可能性を調査します。
ケミカルバイオロジー: 酵素や受容体との相互作用を研究します。
材料科学: 高分子化学やナノ材料における使用を検討します。
産業: 特殊化学品や医薬品開発における役割を評価します。
科学的研究の応用
Medicine: Investigate its potential as an antimicrobial or anticancer agent.
Chemical Biology: Study its interactions with enzymes or receptors.
Materials Science: Explore its use in polymer chemistry or nanomaterials.
Industry: Assess its role in specialty chemicals or drug development.
作用機序
標的: 化合物が影響を与える分子標的(例:タンパク質、核酸)を特定します。
経路: その相互作用によって調節されるシグナル伝達経路を調べます。
類似化合物との比較
独自性: 関連する化合物と比較して、その独特の特徴を強調します。
特性
分子式 |
C20H20N2O3S |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
3-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N2O3S/c1-10-3-6-14(11(2)7-10)15-9-26-20(21-15)22-18(23)16-12-4-5-13(8-12)17(16)19(24)25/h3-7,9,12-13,16-17H,8H2,1-2H3,(H,24,25)(H,21,22,23) |
InChIキー |
JOTQGCJYZQDHRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3C4CC(C3C(=O)O)C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B10976528.png)
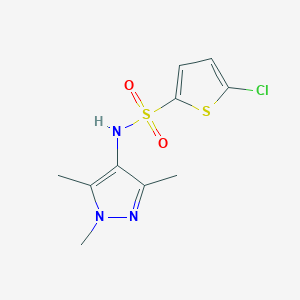
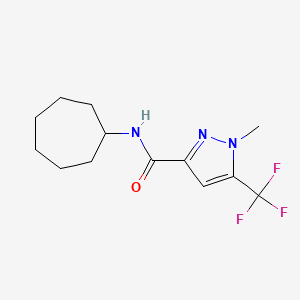
![1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10976539.png)
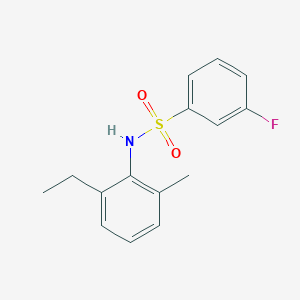
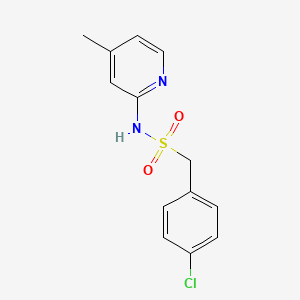
![ethyl 3-methyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B10976555.png)

![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10976559.png)
![2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B10976563.png)
![4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B10976565.png)
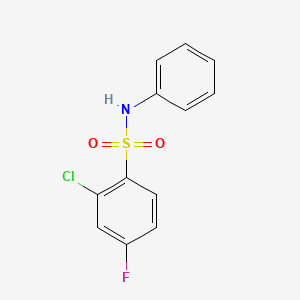
![N-(3-{[(3-fluorophenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B10976571.png)
![N-phenyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10976583.png)
